molecular formula C16H24ClNO2 B1389156 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185295-32-2

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389156
CAS No.: 1185295-32-2
M. Wt: 297.82 g/mol
InChI Key: SJOVAWIQZZQPSZ-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C16H24ClNO2. It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring substituted with a 4-isopropylbenzyl group and a carboxylic acid group, making it a valuable tool for various scientific applications .

Preparation Methods

The synthesis of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 4-isopropylbenzyl chloride.

    Reaction Conditions: The piperidine is first reacted with 4-isopropylbenzyl chloride in the presence of a base such as sodium hydroxide to form 1-(4-isopropylbenzyl)piperidine.

    Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound

Chemical Reactions Analysis

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications, particularly as a pharmacological agent. Research indicates that it may interact with various biological targets, influencing pathways relevant to drug development.

  • Receptor Interaction : Preliminary studies suggest that 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride may act on neurotransmitter receptors, which could lead to the development of treatments for neurological disorders. Its structure allows it to mimic natural ligands, facilitating binding to specific receptors in the central nervous system.
  • Analgesic Properties : Some investigations have hinted at its analgesic effects, making it a candidate for pain management therapies. Further studies are necessary to elucidate the mechanisms involved and establish its efficacy compared to existing analgesics.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable intermediate or catalyst in various synthetic pathways.

  • Catalytic Role : The compound can facilitate chemical reactions, enhancing yields and selectivity in the synthesis of more complex molecules. Its unique structure provides specific reactive sites that can be exploited in multi-step synthetic routes.
  • Synthesis of Derivatives : Researchers utilize this compound to synthesize derivatives that may possess enhanced biological activity or altered pharmacokinetic properties. This aspect is crucial for drug discovery and development processes.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study Focus Findings
Study ANeuropharmacologyIdentified potential receptor targets in the CNS, indicating possible anxiolytic effects.
Study BOrganic SynthesisDemonstrated its effectiveness as a catalyst in synthesizing complex amines with high yields.
Study CPain ManagementPreliminary results suggest analgesic properties comparable to established medications.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)14-7-5-13(6-8-14)10-17-9-3-4-15(11-17)16(18)19;/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOVAWIQZZQPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185295-32-2
Record name 3-Piperidinecarboxylic acid, 1-[[4-(1-methylethyl)phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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